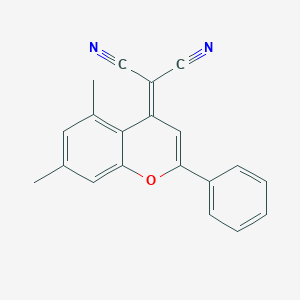

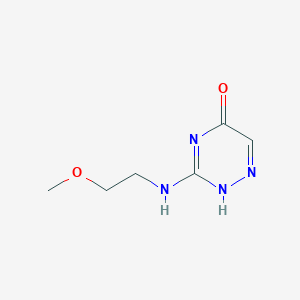

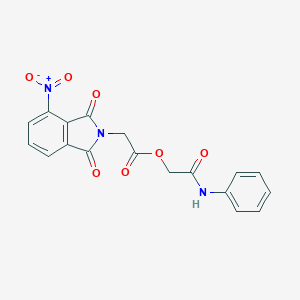

3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one, also known as metribuzin, is a herbicide that is widely used in agriculture to control weeds in various crops. It belongs to the triazine class of herbicides and has been used for over 50 years. Metribuzin is known for its broad-spectrum activity against a wide range of weeds, including annual and perennial grasses and broadleaf weeds.

Mécanisme D'action

The mechanism of action of 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one involves its binding to the D1 protein of photosystem II, which is responsible for capturing light energy and converting it into chemical energy. By binding to this protein, 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one blocks the transfer of electrons from the reaction center to the electron acceptor, resulting in the accumulation of high-energy electrons and the production of reactive oxygen species.

Biochemical and physiological effects:

Metribuzin has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the disruption of cell membranes, and the induction of oxidative stress. These effects ultimately lead to the death of the plant.

Avantages Et Limitations Des Expériences En Laboratoire

Metribuzin is widely used in laboratory experiments to study the effects of herbicides on plants. Its broad-spectrum activity and well-characterized mode of action make it a useful tool for researchers. However, its toxicity to humans and animals limits its use in certain experiments, and its persistence in the environment can make it difficult to control.

Orientations Futures

There are several areas of future research related to 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one, including the development of new herbicides with improved selectivity and reduced environmental impact, the investigation of the mechanisms of resistance in weeds, and the development of new methods for controlling weeds in agriculture. Additionally, there is a need for more research on the effects of 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one on non-target organisms and the environment, as well as on the potential risks associated with its use in agriculture.

Méthodes De Synthèse

The synthesis of 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one involves several steps, starting with the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethylamine to form 2-ethylamino-4,6-dimethoxypyrimidine. This intermediate is then reacted with hydrazine hydrate to form 2-ethylamino-4,6-dimethoxy-1,3,5-triazine, which is further reacted with methyl chloroformate to form 3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one.

Applications De Recherche Scientifique

Metribuzin has been extensively studied for its herbicidal properties, and its mode of action has been well characterized. It works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in photosystem II. This results in the production of reactive oxygen species, which ultimately leads to cell death in the plant.

Propriétés

Nom du produit |

3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one |

|---|---|

Formule moléculaire |

C6H10N4O2 |

Poids moléculaire |

170.17 g/mol |

Nom IUPAC |

3-(2-methoxyethylamino)-2H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C6H10N4O2/c1-12-3-2-7-6-9-5(11)4-8-10-6/h4H,2-3H2,1H3,(H2,7,9,10,11) |

Clé InChI |

BQAXZIFDCWDIPV-UHFFFAOYSA-N |

SMILES isomérique |

COCCNC1=NC(=O)C=NN1 |

SMILES |

COCCNC1=NC(=O)C=NN1 |

SMILES canonique |

COCCNC1=NC(=O)C=NN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(E)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254188.png)

![[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254197.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254198.png)

![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)

![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)

![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)

![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)

![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)

![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)

![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)